molecular formula C9H20N2O B13179660 N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

Cat. No.: B13179660
M. Wt: 172.27 g/mol
InChI Key: ZPTILOQCZDPOIX-UHFFFAOYSA-N
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Description

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine is a chemical compound with the molecular formula C9H20N2O. It is characterized by the presence of an ethoxy group and a methyl group attached to a cyclohexane ring with two amine groups at the 1 and 4 positions. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ethylating and methylating agents. One common method includes the use of ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-ethoxy-N1-methylcyclohexane-1,4-dione, while reduction could produce this compound derivatives with altered amine groups.

Scientific Research Applications

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-Methylcyclohexane-1,4-diamine: Similar structure but lacks the ethoxy group.

    N1-Ethylcyclohexane-1,4-diamine: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine is unique due to the presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a critical role.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3

InChI Key

ZPTILOQCZDPOIX-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C1CCC(CC1)N

Origin of Product

United States

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